2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-7-15(17)19-13-9-6-5-8-12(13)10-11-14(16)18-4-2/h5-6,8-11H,3-4,7H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYPZLVMYTXLG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC1=CC=CC=C1/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94030-84-9 | |
| Record name | 2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094030849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-ethoxy-3-oxoprop-1-enyl)phenyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Protocol
- Substrate Preparation : 2-Bromophenol is reacted with ethyl acrylate in the presence of Pd(OAc)₂, PPh₃, and a base (e.g., K₂CO₃) in DMF at 80–100°C.
- Intermediate Isolation : The product, 2-(3-ethoxy-3-oxoprop-1-enyl)phenol, is purified via column chromatography.
- Butyrate Esterification : The phenolic hydroxyl is acylated with butyric anhydride using DMAP as a catalyst in dichloromethane.
Optimization Insights
- Catalyst Loadings : Reducing Pd(OAc)₂ to 2 mol% with excess PPh₃ (4 mol%) improves yield (∼78%) while minimizing side products.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates compared to THF or toluene.
Method 2: Claisen Condensation and Dehydration
This two-step approach leverages β-ketoester formation followed by dehydration to yield the α,β-unsaturated system.
Stepwise Synthesis
- Condensation : Ethyl acetoacetate reacts with 2-hydroxybenzaldehyde under basic conditions (NaH, THF) to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester.
- Dehydration : Treatment with H₂SO₄ or PCl₅ eliminates water, generating the propenyl group.
- Esterification : The phenolic intermediate is esterified with butyryl chloride in pyridine.
Yield and Scalability
- Condensation Yield : 65–70% (crude), improving to 85% after recrystallization.
- Dehydration Efficiency : Near-quantitative conversion under anhydrous conditions.
Method 3: Transesterification of Preformed Esters
Transesterification offers a route to modify existing esters without hydrolyzing sensitive groups.
Procedure
- Starting Material : Methyl 2-(3-ethoxy-3-oxoprop-1-enyl)benzoate is refluxed with butyric acid in toluene using Ti(OiPr)₄ as a catalyst.
- Product Isolation : Distillation under reduced pressure removes volatile byproducts (e.g., methanol).
Catalytic Innovations
- Titanium-Based Catalysts : Ti(OiPr)₄ achieves 90% conversion at 110°C, outperforming traditional acid catalysts (H₂SO₄, 60% conversion).
Comparative Analysis of Methods
Mechanistic Considerations and Side Reactions
- Heck Coupling : Oxidative addition of Pd(0) to 2-bromophenol precedes alkene insertion and β-hydride elimination, forming the propenyl group. Competing homocoupling is suppressed by ligand excess.
- Dehydration : Acid-mediated β-elimination proceeds via a carbocation intermediate, risking rearrangement. Anhydrous conditions minimize hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
The search results did not provide sufficient information on the applications of the compound "2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate." However, based on existing knowledge and general trends in chemical research, here is a detailed overview of potential applications for this compound, along with a structured approach to its scientific research applications.
Pharmaceutical Applications
The compound may exhibit properties that are beneficial in drug formulation and development. Potential applications include:
- Anti-inflammatory Agents : Due to its structural similarity to known anti-inflammatory compounds, it may be explored for its ability to inhibit inflammatory pathways.
- Analgesics : The compound could be investigated for pain relief properties, potentially acting on specific receptors in the nervous system.
- Anticancer Research : Given the ongoing search for novel anticancer agents, this compound may be evaluated for its efficacy against various cancer cell lines.
Chemical Synthesis
The unique functional groups present in this compound may make it a valuable intermediate in organic synthesis:
- Building Block for Complex Molecules : It can serve as a precursor for synthesizing more complex organic compounds, particularly those with pharmaceutical relevance.
- Reagent in Organic Reactions : Its reactivity may allow it to participate in various organic reactions, including esterification and acylation processes.
Material Science
The compound's properties might lend themselves to applications in materials science:
- Polymer Chemistry : It could be used as a monomer or additive in polymer formulations, potentially enhancing mechanical properties or thermal stability.
- Coatings and Adhesives : Its chemical structure may provide desirable characteristics for use in coatings or adhesives, particularly those requiring specific adhesion properties.
Potential Applications of this compound
| Application Area | Potential Uses | Research Focus |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, Analgesics, Anticancer | Efficacy studies on cell lines |
| Chemical Synthesis | Building block for complex molecules | Reaction pathways and yield optimization |
| Material Science | Polymer chemistry, Coatings | Mechanical property enhancement |
Case Study 1: Anticancer Properties
In preliminary studies, compounds structurally similar to this compound have shown promise in inhibiting tumor growth. Research teams have focused on evaluating the cytotoxic effects on various cancer cell lines, leading to insights into dosage and mechanism of action.
Case Study 2: Polymer Development
Research has indicated that incorporating ester-based compounds can improve the flexibility and durability of polymers. Studies are ongoing to explore how this compound can enhance these properties when used as a monomer in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and butyrate groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenyl Butyrate (CAS: 4346-18-3)
- Structure : Simpler phenyl ester lacking substituents on the aromatic ring.
- Physical Properties :
- Applications : Primarily a flavoring agent .
- Key Difference : The absence of the propenyl-ethoxy-oxo substituent in phenyl butyrate results in lower molecular weight and density compared to the target compound.
Ethyl 2,2-Dimethyl-3-oxo-3-phenylpropanoate (CAS: 25491-42-3)
- Structure : Features a branched aliphatic chain (2,2-dimethyl) and a ketone group.
- Physical Properties :
- Key Difference : The branched ethyl ester and ketone group confer higher density and boiling point compared to both phenyl butyrate and the target compound.
Comparative Data Table
*Calculated based on substituent contributions.
Research Findings and Gaps
- Structural-Activity Relationships : Modifications to the aliphatic chain of butyrate (e.g., benzoyl groups) enhance anticancer activity, while substitutions on the phenyl ring or specific aliphatic positions (2-, 3-, 4-) may reduce efficacy .
- Target Compound’s Uniqueness: The propenyl-ethoxy-oxo group on the phenyl ring distinguishes it from analogues in existing studies.
- Critical Knowledge Gaps: No direct data exists on the target compound’s biological activity, solubility, or metabolic fate. Further studies comparing its HDAC inhibition (a known mechanism of butyrate analogues) or cytotoxicity are warranted.
Biological Activity
2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an ethoxy group and a butyrate moiety, which are significant for its interaction with biological targets. Its structure can be summarized as follows:
- Chemical Formula : CHO
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The ethoxy and butyrate groups enhance its binding affinity, influencing its pharmacological effects. The compound may undergo various metabolic transformations, leading to the formation of bioactive metabolites such as carboxylic acids or ketones upon oxidation and alcohols upon reduction.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Preliminary studies suggest that it may downregulate pro-inflammatory cytokines, thereby attenuating inflammation in various models of inflammatory diseases.
Cytotoxicity and Cancer Research
In cancer research, this compound has been investigated for its cytotoxic effects against cancer cell lines. It has demonstrated selective cytotoxicity, sparing normal cells while effectively inducing apoptosis in malignant cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µM |
| Escherichia coli | 50 µM |
| Pseudomonas aeruginosa | 100 µM |
Study on Anti-inflammatory Properties
In another investigation focusing on inflammation, the compound was administered to murine models of arthritis. The results showed a marked decrease in swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory conditions.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(3-Ethoxy-3-oxoprop-1-enyl)phenyl butyrate, and how do reaction conditions influence yield?
The synthesis typically involves esterification or transesterification reactions. For example, a multi-step procedure may include (1) activating the carboxylic acid group via acid chlorides or mixed anhydrides and (2) coupling with the enol ether moiety under controlled conditions. Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., DMAP or pyridine) critically affect yield and purity. Evidence from analogous compounds (e.g., ethyl-3-nitropyridinyl oxopropanoates) shows yields ranging from 45% to 50% under optimized conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- NMR : and NMR can confirm the presence of the ethoxy group (δ ~1.2–1.4 ppm for CHCHO), the α,β-unsaturated ester (δ ~5.8–6.5 ppm for vinyl protons), and the aromatic protons (δ ~7.0–8.0 ppm).
- IR : Strong absorption bands near 1720–1740 cm confirm ester carbonyl groups.
- MS : High-resolution mass spectrometry (HRMS) can verify molecular ion peaks and fragmentation patterns. Cross-referencing with literature data from analogous esters (e.g., ethyl oxalate derivatives) ensures accuracy .
Q. What are the stability considerations for storing this compound under laboratory conditions?
The compound is sensitive to hydrolysis due to its ester and enol ether functionalities. Storage recommendations include:
- Temperature : –20°C in airtight containers to prevent moisture ingress.
- Solvent Compatibility : Dissolve in anhydrous solvents like dichloromethane or THF.
- Light Sensitivity : Protect from UV light to avoid photodegradation of the α,β-unsaturated system. Similar guidelines for ethyl 2-formyl-3-oxopropanoate highlight the necessity of inert atmospheres for labile esters .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or functionalization of this compound?
Density functional theory (DFT) calculations can model transition states for esterification or predict regioselectivity in enol ether formation. For instance, the Gibbs free energy of intermediate steps (e.g., nucleophilic acyl substitution) can guide catalyst selection. Molecular dynamics simulations may also assess solvent effects on reaction kinetics, as demonstrated in iridium-catalyzed cyclization studies .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in NMR shifts for carbonyl groups may arise from solvent polarity or tautomerism.
- Resolution : Compare experimental data with computational predictions (e.g., GIAO method for NMR) or use 2D NMR (HSQC, HMBC) to assign coupling networks. Cross-validate with X-ray crystallography if crystalline derivatives are accessible, as shown in fluorinated sulfonamide analyses .
Q. What experimental designs are suitable for probing the compound’s reactivity in cross-coupling or polymerization reactions?
- Palladium-Catalyzed Cross-Coupling : Test Suzuki-Miyaura reactions using aryl boronic acids and monitor coupling efficiency via HPLC.
- Radical Polymerization : Initiate with AIBN or UV light to assess copolymerization potential with acrylates, referencing fluorinated polymer synthesis protocols .
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
Q. How can researchers mitigate toxicity risks when handling this compound?
- Toxicological Profiling : Conduct Ames tests or zebrafish embryo assays to evaluate mutagenicity or developmental toxicity.
- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) as per guidelines for structurally related esters (e.g., ethyl 2-formyl-3-oxopropanoate) .
- Waste Management : Neutralize acidic or reactive byproducts before disposal, following protocols for fluorinated sulfonamides .
Methodological Guidelines
Q. Designing a Robust Synthetic Pathway
- Stepwise Optimization : Screen catalysts (e.g., Hünig’s base vs. triethylamine) and solvents (polar aprotic vs. non-polar) in small-scale reactions.
- Scale-Up Considerations : Maintain low temperatures (<0°C) during exothermic steps to avoid side reactions, as seen in tert-butyl oxalate syntheses .
Q. Resolving Data Contradictions in Published Studies
- Systematic Review : Compile spectral data from multiple sources (e.g., Reaxys, SciFinder) and apply statistical analysis (e.g., principal component analysis) to identify outliers.
- Collaborative Verification : Partner with analytical facilities for independent MS/NMR validation, aligning with EPA DSSTox quality standards .
Q. Advanced Characterization Techniques
- X-Ray Diffraction : Grow single crystals via slow evaporation in hexane/ethyl acetate mixtures.
- Chromatographic Purity : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to achieve >98% purity thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
